![molecular formula C12H15N3O B2822212 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 929975-60-0](/img/no-structure.png)

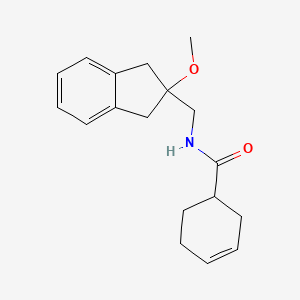

1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

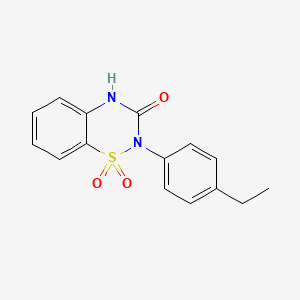

“1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol” is a chemical compound with the molecular formula C12H15N3O . It is used in proteomics research applications .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “this compound”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, the compound belongs to the class of 1H-pyrazolo[3,4-b]pyridine derivatives, which have been studied for various chemical reactions .

Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 217.27 .

科学的研究の応用

Anticancer Potential

1-Cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol and its derivatives have shown promise in anticancer research. For example, derivatives like imidazo[4,5-c]pyridines have been identified as mitotic inhibitors with significant antitumor activity in mice. The synthesis of these compounds involves cyclization reactions, showcasing their potential as anticancer agents (Temple et al., 1987).

Biomedical Applications

These compounds, particularly 1H-pyrazolo[3,4-b]pyridines, have a wide range of biomedical applications. The diversity of substituents at various positions and the synthetic methods used for their creation are crucial. Their biomedical applications cover a vast range, highlighting the importance of these compounds in medical research (Donaire-Arias et al., 2022).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural analysis of these compounds. For instance, the synthesis of new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds and their structural study through X-ray diffraction demonstrates the interest in understanding the detailed structural aspects of these compounds (Wu et al., 2012).

Molecular Docking and In Vitro Screening

In another study, molecular docking and in vitro screening of novel pyridine derivatives were conducted. These compounds show antimicrobial and antioxidant activity, indicating their potential use in pharmaceuticals (Flefel et al., 2018).

Use in Heterocyclic Synthesis

The synthesis of heterocyclic compounds incorporating this compound is an area of interest in chemical research. These compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting their use in cancer treatment (Mohareb & MegallyAbdo, 2015).

Development of Ultrasound-Promoted Synthesis Techniques

The development of ultrasound-promoted synthesis techniques for fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines is another application. This approach offers rapid synthesis and excellent yields, indicating advancements in synthetic methodologies (Nikpassand et al., 2010).

Coordination Chemistry and Ligand Synthesis

These compounds also play a role in coordination chemistry and ligand synthesis. They have been used to create luminescent lanthanide compounds for biological sensing and iron complexes for photochemical applications (Halcrow, 2005).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves the cyclization of a pyrazole derivative with a pyridine derivative. The starting materials are 4-methyl-1H-pyrazole-3-carboxylic acid and 2-cyclopenten-1-one. The reaction involves the formation of an enamine intermediate, followed by cyclization and dehydration to form the final product.", "Starting Materials": [ "4-methyl-1H-pyrazole-3-carboxylic acid", "2-cyclopenten-1-one", "Sodium hydroxide", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methyl-1H-pyrazole-3-carboxylic acid in acetic acid and add sodium hydroxide to adjust the pH to 7-8.", "Step 2: Add 2-cyclopenten-1-one to the reaction mixture and heat to reflux for 4 hours.", "Step 3: Cool the reaction mixture and extract with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol and add water dropwise to induce crystallization.", "Step 7: Filter the product and dry under vacuum to obtain 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol." ] } | |

CAS番号 |

929975-60-0 |

分子式 |

C12H15N3O |

分子量 |

217.272 |

IUPAC名 |

1-cyclopentyl-4-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |

InChI |

InChI=1S/C12H15N3O/c1-8-6-11(16)14-12-10(8)7-13-15(12)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,16) |

InChIキー |

OWTCGDKEYSLZEF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)NC2=C1C=NN2C3CCCC3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

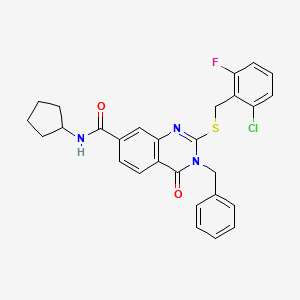

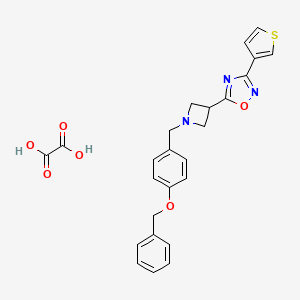

![N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2822135.png)

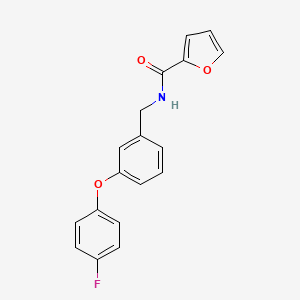

![N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2822139.png)

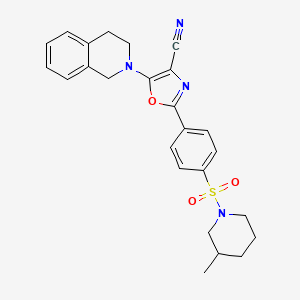

![1-(5-fluoropyrimidin-2-yl)-4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-2-one](/img/structure/B2822140.png)

![(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2822146.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2822148.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2822149.png)

![Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate](/img/structure/B2822150.png)

![2-(2-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2822152.png)